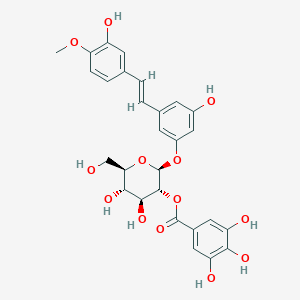
Methyl 2-(2,4-difluorophenyl)acetate
概要
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of difluorocarbene sources , and the formation of intermediates for the synthesis of biologically active compounds . For instance, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) can release difluorocarbene under moderate conditions, which can then react with triphenylphosphine to form difluoromethylene triphenylphosphonium ylide . This ylide can further participate in Wittig-type reactions to produce difluoroalkenes.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction (XRD) , , , nuclear magnetic resonance (NMR) , , , and infrared spectroscopy (FT-IR) , . These studies provide detailed information about bond lengths, angles, and the overall geometry of the molecules, which are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by their molecular structure. For example, the presence of difluorocarbene allows for reactions with aldehydes or activated ketones to produce difluoroalkenes . Additionally, the stabilization of ylides, as seen in methyl (triphenylphosphoranylidene)acetate, affects their reactivity with carbonyl compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been investigated using both experimental and theoretical methods. Theoretical calculations, such as density functional theory (DFT), provide insights into the local and global chemical activities, non-linear optical behaviors, and other molecular properties , . Experimental techniques, such as crystallography, reveal the solid-state structure and interactions within the crystal lattice , .
科学的研究の応用
Environmental Remediation
Methyl 2-(2,4-difluorophenyl)acetate can be used in environmental remediation. For example, acetate has been shown to stimulate the degradation of certain compounds, like 2,4-dichlorophenoxyacetic acid, in polluted soils, enhancing the rate of degradation significantly (Yang et al., 2017).
Organic Synthesis and Chemistry Education
This compound finds application in organic chemistry, particularly in the synthesis of drug intermediates. An example includes the preparation of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, showcasing its utility in undergraduate chemistry education to enhance students' interest and skills in scientific research (Min, 2015).
As a Source of Difluorocarbene
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, a related compound, acts as an efficient source of difluorocarbene under certain conditions. This demonstrates its potential in reactions requiring difluorocarbene, like producing difluorocyclopropane products (Eusterwiemann et al., 2012).
Electrochemical Applications
Electrochemical fluorination of similar compounds, like methyl(phenylthio)acetate, using tetrabutylammonium fluoride (TBAF) has been explored. This process is significant in creating fluorinated products, which are valuable in various chemical industries (Balandeh et al., 2017).
Catalysis and Chemical Reactions
The molecule plays a role in catalytic processes and other chemical reactions. For instance, its derivatives are used in the direct acyl-alkylation of arynes, an important reaction in organic synthesis (Ebner et al., 2009).
Nanotechnology
In nanotechnology, certain acetates, like N-methylimidazole-functionalized gold nanoparticles, have been used to catalyze the cleavage of other acetates, indicating potential applications in catalysis and material science (Pasquato et al., 2000).
Chemical Engineering
The compound is significant in chemical engineering, particularly in separation processes. Studies have focused on the separation of mixtures containing methyl acetate, highlighting its role in industrial applications like ester synthesis and pervaporation processes (Penkova et al., 2013).
Energy Storage
In the field of energy storage, especially in lithium-ion batteries, methyl acetate has been used as a co-solvent to improve electrolyte transport properties, thus enhancing battery performance (Li et al., 2018).
Safety and Hazards
The safety information for “Methyl 2-(2,4-difluorophenyl)acetate” indicates that it has the following hazard statements: H302, H315, H320, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation . The precautionary statements include P264, P270, P301+P312, P330 , which suggest measures such as washing thoroughly after handling, not eating, drinking or smoking when using this product, and rinsing mouth in case of ingestion .
作用機序
Target of Action
Methyl 2-(2,4-difluorophenyl)acetate is a chemical compound with the formula C9H8F2O2 It is known that difluorophenyl compounds are often used in the synthesis of pharmaceuticals and agrochemicals, suggesting that they may interact with a variety of biological targets .
Mode of Action
Difluorophenyl compounds are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis
Biochemical Pathways
It’s worth noting that difluorophenyl compounds can be involved in various biochemical reactions, including carbon-carbon bond formation . These reactions are fundamental to many biological processes, suggesting that the compound could potentially affect a wide range of pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As such, it’s difficult to outline its impact on bioavailability. The compound’s molecular weight (18616 g/mol ) and its physical form (yellow to brown liquid ) may influence its pharmacokinetic properties.
Result of Action
Given its potential involvement in carbon-carbon bond formation , it may play a role in the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, its physical form as a liquid may influence its solubility and, consequently, its interaction with biological targets.
生化学分析
Cellular Effects
It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently lacking .
Metabolic Pathways
Information on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
特性
IUPAC Name |
methyl 2-(2,4-difluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJRCJPFUFWIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679269 | |
| Record name | Methyl (2,4-difluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95299-17-5 | |
| Record name | Methyl 2,4-difluorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95299-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2,4-difluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)




![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3030688.png)
![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine](/img/structure/B3030689.png)

![8-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B3030693.png)
![[4-[5-Bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium](/img/structure/B3030695.png)
![[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride](/img/structure/B3030696.png)
![[Rucl(P-cymene)((S)-xylbinap)]CL](/img/structure/B3030698.png)

